Cas no 1019355-36-2 (1-(2,4-dichlorophenyl)ethyl(ethyl)amine)

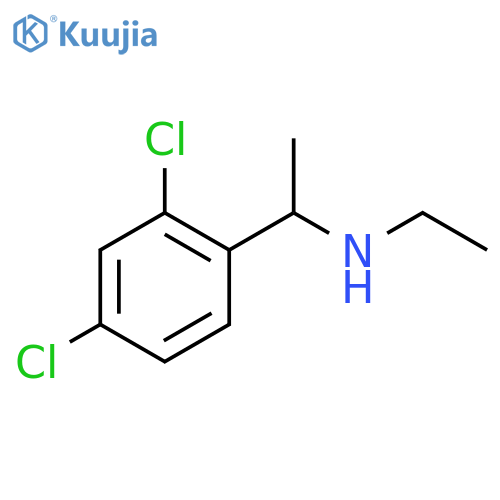

1019355-36-2 structure

商品名:1-(2,4-dichlorophenyl)ethyl(ethyl)amine

1-(2,4-dichlorophenyl)ethyl(ethyl)amine 化学的及び物理的性質

名前と識別子

-

- Benzenemethanamine, 2,4-dichloro-N-ethyl-α-methyl-

- 1-(2,4-Dichlorophenyl)-N-ethylethan-1-amine

- 1-(2,4-dichlorophenyl)ethyl(ethyl)amine

-

- インチ: 1S/C10H13Cl2N/c1-3-13-7(2)9-5-4-8(11)6-10(9)12/h4-7,13H,3H2,1-2H3

- InChIKey: MNSOMGUEGGQWDK-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC(Cl)=CC=1Cl)(C)NCC

1-(2,4-dichlorophenyl)ethyl(ethyl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-163024-1.0g |

[1-(2,4-dichlorophenyl)ethyl](ethyl)amine |

1019355-36-2 | 1g |

$728.0 | 2023-06-08 | ||

| Enamine | EN300-163024-0.1g |

[1-(2,4-dichlorophenyl)ethyl](ethyl)amine |

1019355-36-2 | 0.1g |

$640.0 | 2023-06-08 | ||

| Enamine | EN300-163024-0.05g |

[1-(2,4-dichlorophenyl)ethyl](ethyl)amine |

1019355-36-2 | 0.05g |

$612.0 | 2023-06-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369283-2.5g |

1-(2,4-Dichlorophenyl)-N-ethylethan-1-amine |

1019355-36-2 | 95% | 2.5g |

¥38556 | 2023-02-27 | |

| Enamine | EN300-163024-0.5g |

[1-(2,4-dichlorophenyl)ethyl](ethyl)amine |

1019355-36-2 | 0.5g |

$699.0 | 2023-06-08 | ||

| Enamine | EN300-163024-500mg |

[1-(2,4-dichlorophenyl)ethyl](ethyl)amine |

1019355-36-2 | 500mg |

$260.0 | 2023-09-22 | ||

| Enamine | EN300-163024-50mg |

[1-(2,4-dichlorophenyl)ethyl](ethyl)amine |

1019355-36-2 | 50mg |

$227.0 | 2023-09-22 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369283-1g |

1-(2,4-Dichlorophenyl)-N-ethylethan-1-amine |

1019355-36-2 | 95% | 1g |

¥17006 | 2023-02-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369283-50mg |

1-(2,4-Dichlorophenyl)-N-ethylethan-1-amine |

1019355-36-2 | 95% | 50mg |

¥13219 | 2023-02-27 | |

| Enamine | EN300-163024-5.0g |

[1-(2,4-dichlorophenyl)ethyl](ethyl)amine |

1019355-36-2 | 5g |

$2110.0 | 2023-06-08 |

1-(2,4-dichlorophenyl)ethyl(ethyl)amine 関連文献

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

2. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

1019355-36-2 (1-(2,4-dichlorophenyl)ethyl(ethyl)amine) 関連製品

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1019355-36-2)1-(2,4-dichlorophenyl)ethyl(ethyl)amine

清らかである:99%/99%

はかる:1g/5g

価格 ($):256.0/742.0